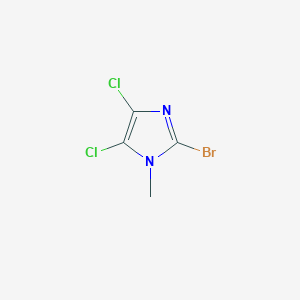

2-bromo-4,5-dichloro-1-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dichloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrCl2N2/c1-9-3(7)2(6)8-4(9)5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELULNLISMUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Imidazole Chemistry

Halogenated imidazoles are a class of heterocyclic compounds where one or more hydrogen atoms on the imidazole (B134444) ring are replaced by halogen atoms (F, Cl, Br, I). This substitution profoundly influences the electronic properties and reactivity of the imidazole core. The imidazole ring itself is a ubiquitous structure in biologically active molecules, including the amino acid histidine and purine (B94841) bases of DNA. mdpi.commdpi.com Halogenation can enhance the biological activity, metabolic stability, and binding affinity of these molecules.

The presence of multiple halogen atoms, as seen in 2-bromo-4,5-dichloro-1-methyl-1H-imidazole, creates a polyhalogenated system with distinct chemical characteristics. The varying electronegativity and size of the halogen atoms (bromine and chlorine) at different positions on the imidazole ring lead to differential reactivity. This allows for selective chemical modifications, making such compounds valuable intermediates in organic synthesis.

Significance of N Methyl Imidazole Derivatives in Chemical Science

The methylation of a nitrogen atom in the imidazole (B134444) ring, specifically at the N-1 position, is a crucial structural modification that imparts several important properties. N-methylation prevents tautomerization, locking the molecule into a single isomeric form. This structural rigidity is often desirable in medicinal chemistry and materials science, where specific molecular geometries are required for targeted interactions.

Furthermore, the N-methyl group can influence the compound's solubility, basicity, and steric environment. sigmaaldrich.com N-methyl imidazole derivatives are fundamental building blocks in the synthesis of pharmaceuticals, ionic liquids, and catalysts. Their ability to act as ligands for metal complexes also makes them relevant in the field of coordination chemistry. The combination of N-methylation with halogenation, as in the title compound, generates a unique scaffold with broad potential for creating diverse and complex molecular architectures.

Research Scope and Objectives Pertaining to 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole

Regioselective Halogenation Strategies for Imidazole Scaffolds

A primary challenge in the synthesis of this compound lies in the regioselective introduction of three halogen atoms at the C2, C4, and C5 positions of the imidazole ring. The inherent electronic properties of the imidazole nucleus, coupled with the directing effects of existing substituents, dictate the outcome of halogenation reactions.

Direct electrophilic halogenation represents a conventional approach for the functionalization of imidazole rings. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for bromination and chlorination, respectively. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the imidazole substrate. For instance, the direct, exhaustive halogenation of imidazole can lead to the formation of polyhalogenated species.

A stepwise approach is often more effective for achieving a specific substitution pattern. For example, treatment of an N-protected imidazole with a suitable chlorinating agent can afford the 4,5-dichloro derivative. Subsequent bromination at the C2 position can then be accomplished. The order of these halogenation steps is critical for a successful synthesis. The use of different halogenating agents can also influence the regiochemical outcome. While direct halogenation can be a straightforward method, it may suffer from a lack of selectivity, leading to mixtures of isomers that require tedious separation.

Table 1: Common Reagents for Direct Halogenation of Imidazoles

| Reagent | Halogen Introduced | Typical Position(s) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | C2, C4, C5 |

| N-Chlorosuccinimide (NCS) | Chlorine | C2, C4, C5 |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Bromine | C2 or C5 |

| Sodium Hypochlorite | Chlorine | C2, C4, C5 |

To overcome the regioselectivity challenges associated with direct halogenation, a more controlled strategy involves sequential halogen-metal exchange followed by quenching with an electrophilic halogen source. rsc.orgrsc.org This powerful technique allows for the precise and regioselective introduction of a halogen atom at a specific position on the imidazole ring. acs.org

The process typically begins with a polyhalogenated imidazole, such as a dibromo- or diiodoimidazole derivative. Treatment with a strong base, commonly an organolithium reagent like n-butyllithium, at low temperatures leads to a selective halogen-metal exchange at the most acidic position, which is often the C2 position. The resulting lithiated imidazole intermediate is then trapped with an electrophilic halogenating agent to install the desired halogen atom. This method has been successfully employed for the synthesis of various multifunctionalized imidazoles. rsc.org For the synthesis of this compound, a potential route could involve the preparation of 4,5-dichloro-1-methyl-1H-imidazole, followed by lithiation at the C2 position and subsequent bromination.

Table 2: Key Steps in Sequential Halogen-Metal Exchange

| Step | Reagents | Purpose |

|---|---|---|

| 1 | n-Butyllithium (n-BuLi) or similar organolithium reagent | Halogen-metal exchange to generate a lithiated intermediate |

| 2 | Electrophilic halogen source (e.g., NBS, Br₂) | Introduction of the desired halogen atom |

N-Alkylation Approaches for 1-Methylation

The introduction of a methyl group at the N1 position of the imidazole ring is a crucial step in the synthesis of the target molecule. The reactivity of the imidazole nitrogen is influenced by the presence of electron-withdrawing halogen substituents, which can make N-alkylation more challenging.

The N-methylation of halogenated imidazoles is typically achieved by reacting the NH-imidazole with a methylating agent in the presence of a base. nih.gov Common methylating agents include methyl iodide and dimethyl sulfate (B86663). The choice of base is critical, as the acidity of the imidazole NH is increased by the presence of halogens. Stronger bases such as sodium hydride (NaH) are often required to ensure complete deprotonation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Regioselectivity can be an issue in the N-alkylation of unsymmetrically substituted imidazoles. However, for a 4,5-dihaloimidazole, methylation will occur at the N1 position. The development of milder and more selective N-methylation methods is an ongoing area of research. nih.gov

Table 3: Conditions for N-Methylation of Halogenated Imidazoles

| Methylating Agent | Base | Solvent |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | DMF, THF |

| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, Acetonitrile |

| Trimethyl orthoacetate | - | - |

Multi-Component Reaction Approaches to Halogenated Imidazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex heterocyclic scaffolds. bohrium.com These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates structural features from each of the reactants. bohrium.com The Radziszewski imidazole synthesis is a classic example of a four-component reaction that can be adapted to produce a wide variety of substituted imidazoles. nih.gov

While a specific MCR for the direct, one-pot synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to construct the core imidazole ring with the desired substitution pattern. organic-chemistry.org For instance, a reaction involving a halogenated α-dicarbonyl compound, an aldehyde, a primary amine (methylamine), and a source of ammonia (B1221849) could potentially yield a halogenated 1-methylimidazole (B24206) derivative. rsc.org Further halogenation could then be carried out to complete the synthesis. The development of novel MCRs for the efficient synthesis of polyhalogenated imidazoles remains an attractive area for future research. nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. wjbphs.comresearchgate.net In the synthesis of this compound, several green chemistry strategies can be employed.

For halogenation reactions, the use of safer and more environmentally benign halogenating agents is preferred over hazardous elemental halogens. The development of catalytic halogenation methods that reduce the amount of waste generated is also a key objective.

In N-alkylation reactions, the use of "green" methylating agents such as dimethyl carbonate can be a more sustainable alternative to traditional alkyl halides. The use of microwave irradiation can also contribute to greener syntheses by reducing reaction times and energy consumption. researchgate.net Furthermore, exploring the use of environmentally friendly solvents, such as ionic liquids or water, can significantly reduce the environmental footprint of the synthesis. researchgate.netasianpubs.org While the application of green chemistry principles to the synthesis of this specific compound is still an emerging area, the adoption of these strategies is crucial for the development of more sustainable chemical manufacturing processes. researchgate.net

Catalyst-Free and Solvent-Free Methodologies

One-pot syntheses of imidazole derivatives have been successfully conducted under solvent-free conditions. These reactions typically involve the condensation of primary components such as aldehydes, 1,2-dicarbonyl compounds, and a nitrogen source like ammonium (B1175870) acetate. asianpubs.org The reactions are often facilitated by heating, which promotes the cyclization and subsequent formation of the imidazole ring. Such methodologies offer advantages like high efficiency, straightforward separation and purification, and mild reaction conditions. asianpubs.org

For the synthesis of halogenated imidazoles, a sequential or one-pot halogenation approach under catalyst- and solvent-free conditions would be necessary. The regioselectivity of halogenation on the imidazole ring is a critical factor. Generally, electrophilic substitution on the 1-methylimidazole ring is favored at the C4 and C5 positions, followed by the C2 position. Achieving the specific 2-bromo-4,5-dichloro substitution pattern would likely require a carefully designed multi-step process or a highly selective one-pot reaction. Research on the neat reaction of 2-aminopyridine (B139424) with α-haloketones has demonstrated the feasibility of forming imidazo[1,2-a]pyridine (B132010) derivatives without any catalyst or solvent, suggesting that similar principles could be applied to the synthesis of simpler imidazole systems. jetir.org

Detailed research findings on the direct, catalyst-free, and solvent-free synthesis of this compound are not prominently described in the available literature. However, the existing body of work on solvent-free imidazole synthesis provides a foundation for developing such a targeted methodology.

Table 1: General Parameters for Solvent-Free Imidazole Synthesis

| Parameter | Description |

|---|---|

| Reactants | 1,2-Dicarbonyl compound, Aldehyde, Ammonium Acetate |

| Conditions | Heating (temperature varies depending on reactants) |

This table represents generalized conditions for the synthesis of imidazole derivatives and not specifically for this compound.

Computational and Theoretical Investigations of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Studies of Molecular Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for predicting the electronic structure and geometry of molecules. A DFT analysis of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole would provide a detailed picture of its three-dimensional structure and vibrational properties.

A geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would yield the most stable (lowest energy) conformation of the molecule. This calculation provides precise bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the imidazole (B134444) ring would be of key interest, as would the orientation of the methyl group and the spatial arrangement of the bromine and chlorine atoms.

Due to the lack of direct studies on the target molecule, the following table presents illustrative DFT-calculated geometric parameters for a related substituted benzimidazole (B57391) derivative, 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, to demonstrate the type of data obtained from such calculations. mdpi.com

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | 1.252 |

| N-C (ring) | 1.399 - 1.400 |

| C-N-C (angle) | ~108-110 |

| C=C (ring) | ~1.390 |

This interactive table contains illustrative data for an analogous compound to demonstrate the output of DFT calculations.

Following geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectra (Infrared and Raman). These theoretical spectra can be correlated with experimental data for structural confirmation. Each vibrational mode is associated with specific molecular motions, such as stretching, bending, and torsional movements of the atoms. For this compound, characteristic vibrational frequencies would be expected for the C-Br, C-Cl, C-N, and C-H bonds, as well as for the imidazole ring itself. Theoretical calculations often require the use of a scaling factor to achieve better agreement with experimental frequencies. nih.govspectroscopyonline.com

The table below provides an example of calculated vibrational frequencies for triclosan, another halogenated aromatic compound, illustrating the kind of data a vibrational analysis would yield. spectroscopyonline.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3727 | 3311 |

| C-H in-plane bend / C-C stretch | 1567 | 1505 |

| C-H in-plane bend / C-C stretch | 1535 | 1471 |

This interactive table contains illustrative data for an analogous compound to demonstrate the output of vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netnih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

While no data exists for this compound, a study on a bromo-imidazole derivative calculated a HOMO-LUMO gap of 4.4871 eV, suggesting significant stability. irjweb.com The table below illustrates the kind of data derived from an FMO analysis of a related imidazole derivative. researchgate.netirjweb.com

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2436 |

| Electronegativity (χ) | 4.0532 |

| Electrophilicity Index (ω) | 3.6591 |

This interactive table contains illustrative data for an analogous bromo-imidazole derivative to demonstrate the output of FMO analysis.

The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer possibilities. In a substituted imidazole, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the ring and its electron-withdrawing substituents. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would likely influence the energy and localization of the LUMO, making the molecule susceptible to nucleophilic attack at the carbon atoms attached to the halogens. The analysis of HOMO and LUMO distributions helps to understand how and where electronic transitions, such as those involved in UV-Vis absorption, occur. irjweb.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an MESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, it is anticipated that the regions around the nitrogen atoms of the imidazole ring would exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. orientjchem.org The areas around the hydrogen atoms of the methyl group would likely show a positive potential. The halogen atoms, while electronegative, can exhibit a phenomenon known as "sigma-hole," where a region of positive potential can exist along the axis of the C-X bond, making them potential sites for certain types of interactions. The MESP analysis provides a comprehensive picture of the molecule's reactivity landscape. orientjchem.orguantwerpen.be

Identification of Reactive Sites

There are no specific studies identifying the reactive sites of this compound through computational methods. Such an analysis would typically involve calculations of electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and Fukui functions to predict sites susceptible to electrophilic and nucleophilic attack. Without dedicated research on this molecule, no data can be provided.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. This type of analysis would provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. Consequently, there is no data on donor-acceptor interactions or stabilization energies for this specific compound.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

There are no published Non-Covalent Interaction (NCI) analyses or Hirshfeld surface studies for this compound. These computational tools are used to visualize and quantify intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing of a compound. As no crystallographic or computational studies are available, details on the nature and percentage contribution of these interactions cannot be presented.

Thermochemical and Thermodynamic Property Calculations

No studies reporting the calculated thermochemical and thermodynamic properties of this compound were found. Such calculations would typically provide values for enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound under various conditions.

Research into Applications of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole in Advanced Materials Science

Integration into Functional Materials (e.g., Organic Electronics, Sensors)

Substituted imidazoles are increasingly recognized for their utility in organic electronics, including organic light-emitting diodes (OLEDs) and as organic chromofluorescent sensors. tandfonline.comresearchgate.net The integration of halogenated imidazoles into these systems can modulate their electronic properties, which is a critical factor in the performance of such devices. The electron-withdrawing nature of the bromine and chlorine atoms in 2-bromo-4,5-dichloro-1-methyl-1H-imidazole is anticipated to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic characteristics is fundamental to designing materials with specific charge-transport properties or for creating hosts and emitters in OLEDs. tandfonline.com

Role as Building Blocks for Polymeric Systems with Tailored Properties

The presence of a reactive bromo group at the 2-position of this compound makes it a valuable monomer for the synthesis of advanced polymeric systems. This bromo substituent can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, which are powerful tools for the construction of conjugated polymers. researchgate.net These polymers are at the forefront of research in organic electronics, finding use in applications such as organic photovoltaics and field-effect transistors.

The incorporation of the dichloro-1-methyl-1H-imidazole moiety into a polymer backbone would be expected to impart specific properties to the resulting material. The halogen atoms can influence the polymer's solubility, thermal stability, and morphology, while the imidazole (B134444) ring itself can contribute to the polymer's electronic and photophysical characteristics. The ability to tailor these properties through the judicious selection of monomers is a key advantage of synthetic polymer chemistry.

Photophysical Investigations of Imidazole-Based Materials

The photophysical properties of imidazole derivatives are of significant interest for applications in optoelectronics and bio-imaging. Studies on related imidazole-based fluorescent molecules have shown that substitutions on the imidazole ring can have a profound effect on their absorption and emission characteristics. arkat-usa.org For instance, the introduction of a methyl group on the nitrogen atom can lead to a more twisted molecular structure, which in some cases results in aggregation-induced emission (AIE) properties. arkat-usa.org

While specific photophysical data for this compound is not yet widely available, it is reasonable to infer that its halogenated and methylated structure would lead to distinct photophysical behavior. The heavy bromine and chlorine atoms could promote intersystem crossing, potentially leading to phosphorescence. Furthermore, the electronic effects of the halogens would likely influence the wavelengths of maximum absorption and emission. The study of D-π-A (donor-pi-acceptor) imidazole derivatives has demonstrated their potential as organic dyes for applications such as dye-sensitized solar cells. asianpubs.org

| Property | Observation in Related Imidazole Derivatives | Potential Implication for this compound |

| N-methylation | Can induce a twisted molecular geometry, leading to Aggregation-Induced Emission (AIE). arkat-usa.org | May exhibit AIE properties, making it a candidate for solid-state lighting applications. |

| Halogenation | Influences HOMO/LUMO energy levels and can promote intersystem crossing. | The bromo and chloro substituents are expected to tune the electronic and photophysical properties, potentially leading to phosphorescence. |

| D-π-A Structures | Imidazole can act as a π-linker in organic dyes for solar cells. asianpubs.org | Could be functionalized to create novel dyes for photovoltaic applications. |

Coordination Chemistry: Ligand Design and Metal Complex Formation

The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. The design of ligands based on substituted imidazoles allows for the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. The specific substitutions on this compound would modulate its donor properties and the steric environment around the coordinating nitrogen atom, thereby influencing the structure and reactivity of the resulting metal complexes.

The crystal structures of numerous metal-imidazole complexes have been determined, providing valuable insights into their bonding and geometry. For instance, the crystal structure of the related compound 2,4,5-tribromo-1-methyl-1H-imidazole has been elucidated, revealing key aspects of its solid-state packing and intermolecular interactions. researchgate.net While this compound is not a metal complex, its structural analysis provides a foundation for understanding how the halogenated 1-methyl-imidazole framework might behave in a coordinated environment.

In metal complexes, the imidazole ligand can adopt various coordination modes. The structural features of these complexes, such as bond lengths, bond angles, and coordination geometries, are influenced by the nature of the metal ion and the other ligands present. The steric bulk and electronic effects of the bromo and chloro substituents in this compound would play a significant role in determining the final structure of its metal complexes.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2,4,5-tribromo-1-methyl-1H-imidazole | Triclinic | P-1 | Provides insight into the solid-state packing of a closely related halogenated 1-methyl-imidazole. | researchgate.net |

Catalytic Applications of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole

Exploration as an Organocatalyst or Co-catalyst

The imidazole (B134444) moiety is a key feature in many organocatalysts due to its ability to act as a proton shuttle or a nucleophilic catalyst. The presence of electron-withdrawing halogen atoms, as in 2-bromo-4,5-dichloro-1-methyl-1H-imidazole, can significantly influence the electronic properties of the imidazole ring, potentially enhancing its catalytic activity in certain reactions.

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. While imidazoles themselves can undergo aza-Michael additions, their potential as catalysts for this reaction is also recognized. researchgate.netd-nb.infochemrxiv.org The catalytic cycle often involves the activation of a substrate by the organocatalyst.

Currently, there is a lack of specific studies in the scientific literature detailing the use of this compound as an organocatalyst for the aza-Michael addition. However, research on halogen-bonding catalysis has shown that iodinated (benz)imidazolium salts can act as effective catalysts in Michael addition reactions. rsc.org This suggests that the bromine and chlorine atoms on the imidazole ring of this compound could potentially participate in halogen bonding, thereby activating the Michael acceptor and facilitating the nucleophilic attack of the amine.

The general mechanism for an imidazole-catalyzed aza-Michael reaction can be proposed, although it is important to note that this is a generalized scheme and has not been specifically demonstrated for this compound.

| Step | Description |

| 1 | The imidazole catalyst activates the Michael acceptor, possibly through hydrogen or halogen bonding, increasing its electrophilicity. |

| 2 | The nucleophilic amine attacks the activated Michael acceptor, forming a C-N bond and a zwitterionic intermediate. |

| 3 | Proton transfer, potentially mediated by the imidazole catalyst, leads to the final product and regeneration of the catalyst. |

Further research would be necessary to explore the viability and efficiency of this compound as an organocatalyst for the aza-Michael addition and other organic transformations.

Ligand Design for Transition Metal Catalysis

Halogenated imidazoles are valuable precursors for the synthesis of N-heterocyclic carbene (NHC) ligands, which are widely used in transition metal catalysis. The halogen atoms can be substituted or can influence the electronic properties of the resulting NHC ligand, thereby tuning the catalytic activity of the metal complex.

While specific examples of catalytic systems incorporating this compound are not readily found in the literature, the general utility of related compounds like 2-bromo-1-methylimidazole as a precursor for ligands in transition metal catalysis is known. fishersci.cathermofisher.com The development of new catalytic systems is an active area of research, and halogenated imidazoles provide a versatile platform for creating novel ligands with tailored steric and electronic properties.

The synthesis of an NHC ligand from a halogenated imidazole typically involves the formation of an imidazolium (B1220033) salt followed by deprotonation to yield the carbene, which can then be coordinated to a transition metal center. The electronic and steric environment of the resulting metal complex can have a profound impact on its catalytic performance in various cross-coupling reactions, metathesis, and other transformations.

The table below outlines a hypothetical pathway for the development of a catalytic system based on this compound.

| Stage | Description | Potential Outcome |

| Ligand Synthesis | Quaternization of this compound followed by deprotonation. | Formation of a novel polychlorinated, brominated N-heterocyclic carbene (NHC) ligand. |

| Complexation | Reaction of the NHC ligand with a suitable transition metal precursor (e.g., Palladium, Ruthenium, Copper). | Synthesis of a new transition metal-NHC complex. |

| Catalytic Screening | Evaluation of the complex's catalytic activity in benchmark reactions such as Suzuki-Miyaura coupling, Heck reaction, or olefin metathesis. | Determination of the catalytic efficacy and potential applications of the new system. |

The electron-withdrawing nature of the bromine and chlorine atoms in this compound would be expected to render the corresponding NHC ligand more electron-poor. This can enhance the stability of the metal complex and influence its reactivity, potentially leading to improved catalytic performance in certain applications. Further experimental investigation is required to synthesize and evaluate such catalytic systems.

Agrochemical Research: Molecular Mechanisms and Target Interactions of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole Derivatives

Investigation of Molecular Targets in Pests (e.g., Enzyme Inhibition)

While the specific molecular targets of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole are not extensively detailed in publicly available research, studies on structurally related imidazole (B134444) derivatives reveal several key mechanisms of action in various pests. The biological activity of these compounds often stems from their ability to inhibit crucial enzymes or interact with specific receptors in the target organisms. jopir.inresearchgate.net

Fungicidal Targets: A primary mode of action for many imidazole-based fungicides, such as prochloraz, is the inhibition of sterol biosynthesis in fungi. nih.gov These compounds target and suppress the activity of cytochrome P450-dependent 14α-demethylase, an essential enzyme for the conversion of lanosterol (B1674476) to ergosterol (B1671047). researchgate.net Since ergosterol is a vital component of fungal cell membranes, its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. researchgate.net

Insecticidal Targets: In insects, imidazole derivatives can act on the nervous system. The well-known neonicotinoid insecticide, imidacloprid, which contains an imidazole moiety, functions by mimicking nicotine (B1678760) and interfering with the transmission of nerve impulses. nih.govyoutube.com It acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, causing paralysis and death. youtube.comnih.gov Other research on novel imidazopyridine mesoionic compounds indicates that they may also interact with nAChR subunits and exhibit some inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov

Anthelmintic Targets: In parasitic worms (helminths), certain imidazole derivatives have been found to inhibit the enzyme fumarate (B1241708) reductase. researchgate.net This enzyme is crucial for the anaerobic energy metabolism of many helminths. By inhibiting it, the compounds disrupt the parasite's ability to produce adenosine (B11128) triphosphate (ATP), leading to energy depletion and death. researchgate.net

The following table summarizes the known molecular targets for various classes of imidazole derivatives in agricultural pests.

| Class of Derivative | Target Organism | Molecular Target/Mechanism | Effect |

| Imidazole Fungicides (e.g., Prochloraz) | Fungi | Inhibition of Cytochrome P450 14α-demethylase | Disruption of ergosterol synthesis and cell membrane integrity. researchgate.net |

| Neonicotinoids (e.g., Imidacloprid) | Insects | Agonist of Nicotinic Acetylcholine Receptors (nAChRs) | Interference with nerve impulse transmission, leading to paralysis. youtube.comnih.gov |

| Imidazopyridine Mesoionics | Insects | Inhibition of Acetylcholinesterase (AChE) & interaction with nAChRs | Disruption of nervous system function. nih.gov |

| Benzimidazoles | Helminths | Inhibition of Fumarate Reductase | Disruption of anaerobic energy metabolism. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazole derivatives influences their biological efficacy. These investigations provide critical insights for the rational design of more potent and selective agrochemicals. jopir.inresearchgate.net The activity of an imidazole-based compound can be significantly altered by the nature and position of various substituents on the heterocyclic ring and any associated moieties.

Key findings from SAR studies on different imidazole derivatives include:

Substituents on Associated Rings: In a study of imidazole-coumarin conjugates, the attachment of the coumarin (B35378) moiety to the imidazole nucleus was essential for generating antiviral activity. mdpi.com Furthermore, the potency was significantly increased by adding small, electron-withdrawing substituents such as fluorine (F), chlorine (Cl), or bromine (Br) to the coumarin ring. mdpi.com

Nature of the Linker/Side Group: The introduction of an amido group into imidazopyridine mesoionic compounds was found to enhance their insecticidal activity against planthoppers. nih.gov

Reactive Groups: For a series of novel pyrazole (B372694) and imidazolone (B8795221) compounds, insecticidal activity was linked to the presence of an oxirane ring on a precursor molecule. This ring was easily cleaved within the target organism to form a hydroxyl (-OH) group, which was deemed crucial for interacting with biological targets. nih.gov

Core Substitutions: The specific atoms substituted on the core imidazole ring dictate the class of activity. For instance, imidazolinones, a class of herbicides, are oxygenated derivatives of imidazole. cabidigitallibrary.org

The table below illustrates SAR findings for several classes of imidazole derivatives.

| Imidazole Derivative Class | Structural Modification | Impact on Biological Activity |

| Imidazole-Coumarin Conjugates | Addition of F, Cl, or Br to the coumarin moiety | Increased potency and selectivity index. mdpi.com |

| Imidazopyridine Mesoionics | Introduction of an amido (-CONH-) group | Improved insecticidal activity against planthoppers. nih.gov |

| Imidazolone Precursors | Presence of an oxirane ring | Essential for activity; forms a reactive -OH group in situ. nih.gov |

| General Imidazoles | Electron-withdrawing groups at the C-4 position | Can enhance anti-inflammatory activity. researchgate.net |

Research into Herbicidal Action at a Molecular Level

Derivatives of imidazole, particularly the imidazolinone class, are well-established herbicides with specific molecular targets within plants. Their mode of action typically involves the disruption of essential biosynthetic pathways.

One of the most significant herbicidal mechanisms for this class is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking AHAS, imidazolinone herbicides starve the plant of these essential amino acids, leading to a cessation of cell division and growth, and eventual death. nih.gov

Another critical target for many heterocyclic herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). ucanr.edu PPO is the last common enzyme in the biosynthesis of both chlorophyll (B73375) and heme. researchgate.net Its inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, this substrate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. unl.edu The excited protoporphyrin IX generates singlet oxygen and other reactive oxygen species, which cause rapid lipid peroxidation and destruction of cell membranes, resulting in swift necrosis of plant tissue. ucanr.eduunl.edu While diphenyl ethers and oxadiazoles (B1248032) are classic PPO inhibitors, the imidazole scaffold is also explored in the design of compounds targeting this pathway. ucanr.eduresearchgate.net

A third, more specific mechanism involves the herbicide aminotriazole, which inhibits imidazole glycerol (B35011) phosphate (B84403) dehydratase, an enzyme involved in the biosynthesis of the amino acid histidine. acs.orgresearchgate.net

Design and Synthesis of Novel Agrochemical Scaffolds

The this compound structure represents a functionalized scaffold that can be used as a starting point for creating novel agrochemicals. The design and synthesis of new active ingredients often involve using the imidazole core as a building block and modifying it to enhance activity, improve selectivity, or introduce new modes of action. cabidigitallibrary.orgresearchgate.net

Modern synthetic strategies facilitate the efficient creation of diverse imidazole libraries for screening. One-pot, multi-component reactions are particularly effective, allowing the synthesis of complex, polysubstituted imidazoles from simple precursors in a single step, often enhanced by microwave irradiation. nih.gov For example, a four-component synthesis can be achieved using benzil, an aldehyde, an ammonium (B1175870) salt, and an amine. nih.gov

The Van Leusen Imidazole Synthesis is another classic and powerful method for forming the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). mdpi.comwikipedia.org This approach is valuable for creating a wide range of substituted imidazoles.

The design of new agrochemical scaffolds often employs strategies like bioisosterism (replacing a functional group with another that has similar physical or chemical properties) and the combination of active subunits. nih.gov For instance, the imidazole ring might be linked to another known pharmacophore to create a hybrid molecule with potentially synergistic or novel activity. The synthesis of such compounds often involves straightforward chemical reactions, such as reacting the imidazole nucleus with reagents like ethylchloroacetate to create an intermediate ester, which can then be coupled with various amines to produce a library of N-substituted derivatives for biological evaluation. nih.gov

Medicinal Chemistry Research: Exploration of Imidazole Scaffolds for Modulating Biomolecular Processes

Structure-Activity Relationship (SAR) Studies of Halogenated Imidazole (B134444) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. For halogenated imidazole scaffolds, SAR studies reveal that the nature, position, and number of halogen substituents are critical for modulating biological activity.

The presence of halogen atoms like bromine and chlorine on the imidazole ring can significantly enhance the biological potential of the molecule. pensoft.net Halogenation can alter properties such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects how the molecule interacts with its biological target. For instance, in a series of halogenated 1,5-diarylimidazoles, compounds with a chlorine atom at the 4-position of the imidazole ring exhibited potent inhibitory activity against PGE2 production, a key process in inflammation. nih.gov

Studies on imidazole-coumarin conjugates demonstrated that adding substituents like fluorine, chlorine, or bromine to the coumarin (B35378) nucleus increased antiviral potency against the Hepatitis C virus by a factor of 2.1 to 5.1. mdpi.com Similarly, research on halogenated imidazole chalcones as anticancer agents revealed that the presence of halogen substituents significantly increased their toxicity towards cancer cells. pensoft.netresearchgate.net These findings underscore a general principle in the SAR of this class: halogen atoms are key modulators of potency and can be strategically incorporated to optimize biological activity.

| Compound Class | Halogen Substitution Effect | Observed Activity | Reference |

|---|---|---|---|

| Halogenated 1,5-Diarylimidazoles | 4-chloro substitution | Strong inhibition of PGE2 production (IC50 as low as 3.3 nM) | nih.gov |

| Imidazole-Coumarin Conjugates | F, Cl, or Br on coumarin nucleus | 2.1 to 5.1-fold increase in anti-HCV potency | mdpi.com |

| Halogenated Imidazole Chalcones | General halogen presence | Increased toxicity to cancer cells | pensoft.net |

| Benzimidazole-Hydrazide Hybrids | 2,4-dichloro or 2,5-difluoro substitution | Potent cytotoxic effects against cancer cell lines | nih.gov |

Molecular Docking and Simulation Studies with Biomolecular Targets

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net These studies provide insights into the binding mode, affinity, and stability of the ligand-protein complex, guiding the rational design of more potent and selective inhibitors.

For halogenated imidazole scaffolds, docking studies have been employed to investigate their potential as anticancer agents by targeting key proteins like the Epidermal Growth Factor Receptor (EGFR). pensoft.net EGFR is a crucial protein in cancer cell formation, and its inhibition is a validated strategy in cancer therapy. pensoft.net Computational studies on halogenated imidazole chalcones showed that the N-atom of the imidazole ring and the enone skeleton of the chalcone (B49325) could form hydrogen bonds with amino acid residues in the active site of EGFR. pensoft.net

The specific interactions between a ligand and its target determine the binding affinity and subsequent biological effect. In docking studies of imidazole derivatives with the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, a target for antimicrobial agents, compounds were predicted to have good affinity towards the active pocket, suggesting they could be effective inhibitors. researchgate.net

In the context of anticancer research, molecular docking of halogenated imidazole chalcones with EGFR revealed potential hydrogen bonding and other interactions within the enzyme's active site. pensoft.netresearchgate.net While specific docking studies for 2-bromo-4,5-dichloro-1-methyl-1H-imidazole are not publicly available, related compounds provide a model for its likely behavior. For example, docking studies of imidazole-1,2,3-triazole hybrids with the Glycogen Synthase Kinase-3β (GSK-3β) enzyme, another cancer target, predicted strong binding interactions. nih.gov These interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions that stabilize the complex. The halogen atoms on the this compound molecule would be expected to participate in halogen bonding and other hydrophobic interactions, potentially enhancing its binding affinity for specific protein targets. pensoft.net

| Compound Class | Biomolecular Target | Predicted Interaction Type | Significance |

|---|---|---|---|

| Halogenated Imidazole Chalcones | EGFR | Hydrogen bonding via imidazole N-atom | Inhibition of cancer cell proliferation |

| Imidazole-Pyrazoles | GlcN-6-P synthase | Good affinity towards the active pocket | Potential antimicrobial activity |

| Imidazole-Triazole Hybrids | GSK-3β | Strong binding interactions in the active site | Potential anticancer activity |

Rational Design of Imidazole-Based Molecular Probes

Molecular probes are essential tools in chemical biology for studying and visualizing biomolecular processes within living systems. The imidazole scaffold is a versatile platform for the rational design of such probes due to its synthetic tractability and inherent biological relevance. mdpi.comnih.gov

Scientists can rationally design imidazole-based probes by modifying the core structure with functional groups that confer specific properties, such as fluorescence. For example, a series of fluorescence probes based on an imidazole-fused benzothiadiazole structure were synthesized to detect pH changes within lysosomes, a specific organelle in living cells. nih.gov The optical properties of these probes could be fine-tuned by altering the substituents on the imidazole moiety. nih.gov

Another design strategy involves creating N1-functionalized imidazoles that can selectively recognize and detect specific molecules, such as nitroaromatic compounds like picric acid, through changes in their fluorescence spectra. rsc.org The this compound molecule serves as a potential starting point for creating novel molecular probes. The bromine atom at the C2 position is particularly suitable for synthetic modification, allowing for the attachment of fluorophores or other reporter groups through cross-coupling reactions. nbinno.com This would enable the creation of targeted probes to investigate the localization and interactions of specific cellular components or to screen for new drug targets.

In Vitro Studies of Molecular Interaction with Cellular Pathways

In vitro studies, conducted in a controlled laboratory setting (e.g., using cell cultures), are crucial for validating the biological activity predicted by computational models and for elucidating a compound's mechanism of action.

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. acs.org The imidazole scaffold is well-suited for designing kinase inhibitors. mdpi.com

While direct enzyme inhibition data for this compound is not available, studies on structurally related halogenated benzimidazole (B57391) hybrids provide strong evidence for the potential of this compound class. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated as multi-kinase inhibitors. nih.gov Several of these compounds, particularly those with fluorine or chlorine substitutions, exhibited potent inhibitory activity against key cancer-related kinases, including EGFR, HER2, and CDK2, with IC50 values in the low micromolar range. nih.gov For example, a 2-fluoro substituted compound (6h) showed an IC50 of 8.21 µM against EGFR, and a 3-fluoro substituted compound (6i) showed an IC50 of 9.06 µM against the mTOR enzyme. nih.gov These results suggest that a halogenated imidazole core, such as that in this compound, is a promising scaffold for developing novel kinase inhibitors.

| Compound ID | Halogen Substitution | Target Kinase | IC50 (µM) |

|---|---|---|---|

| 6h | 2-Fluoro | EGFR | 8.21 |

| 6h | 2-Fluoro | HER2 | 9.14 |

| 6i | 3-Fluoro | mTOR | 9.06 |

| 6i | 3-Fluoro | CDK2 | 10.11 |

Data extracted from a study on halogenated benzimidazole-hydrazide hybrids. nih.gov

Beyond direct enzyme inhibition, the therapeutic potential of a compound is often determined by its effects on broader cellular processes like the cell cycle and apoptosis (programmed cell death). Inducing apoptosis in cancer cells is a primary goal of many anticancer drugs.

In vitro studies have shown that halogenated imidazole derivatives can effectively induce apoptosis in cancer cells. The mechanistic study of a lead benzimidazole-hydrazide hybrid (compound 6i) revealed its ability to cause cell cycle arrest and trigger apoptosis in liver cancer cells. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, halogenated benzimidazole ribosides have been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov A monobromodichloro benzimidazole riboside, for instance, reduced the proliferation of human fibroblasts by 50% at a concentration of 1.7 µM. nih.gov These findings indicate that the halogenated imidazole scaffold can interfere with fundamental cellular machinery, leading to anti-proliferative and pro-apoptotic effects, which are highly desirable characteristics for anticancer drug candidates.

Design of Prodrug Strategies for Halogenated Imidazoles

The strategic design of prodrugs represents a pivotal approach in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of pharmacologically active compounds. For halogenated imidazoles, such as the focus compound this compound, prodrug strategies can be conceptualized to enhance therapeutic efficacy, particularly in the context of targeted therapies like those for cancer. The presence of multiple halogen substituents on the imidazole ring offers unique opportunities for designing prodrugs that can be selectively activated under specific physiological conditions, for instance, the hypoxic microenvironment characteristic of solid tumors.

One of the most promising conceptual prodrug strategies for a molecule like this compound revolves around bioreductive activation. Hypoxia, or low oxygen tension, is a hallmark of many solid tumors and is generally not a feature of healthy tissues. nih.gov This differential physiological state can be exploited by designing prodrugs that are selectively activated to their cytotoxic form by enzymes that are overexpressed in hypoxic conditions, such as nitroreductases. nih.govfrontiersin.org

A hypothetical prodrug design for this compound could involve the introduction of a nitroaromatic group, which is a well-established trigger for hypoxia-activated prodrugs (HAPs). nih.gov This nitro-containing promoiety would render the parent compound inactive. Upon reaching the hypoxic tumor environment, endogenous nitroreductase enzymes would reduce the nitro group. researchgate.net This reduction can initiate a cascade of electronic rearrangements, leading to the release of the active cytotoxic agent, this compound. The released active drug could then exert its therapeutic effect, for example, by acting as an alkylating agent or inhibiting key cellular processes. nih.gov

The rationale for this approach is to minimize systemic toxicity by keeping the drug in its inactive form in healthy, normoxic tissues. The selective activation in the tumor microenvironment would lead to a high local concentration of the active drug, thereby enhancing its anti-tumor activity.

To illustrate the potential of such a strategy, a series of hypothetical prodrugs of this compound could be designed and evaluated. The design would involve attaching different nitroaromatic promoieties to the imidazole scaffold to modulate the activation kinetics and physicochemical properties.

Table 1: Hypothetical Prodrugs of this compound for Bioreductive Activation

| Prodrug ID | Promoieties | Rationale for Inclusion |

| HPI-1 | 4-nitrobenzyl carbamate | Standard hypoxia-activated trigger, well-documented activation by nitroreductases. |

| HPI-2 | 2-nitroimidazole (B3424786) carbamate | May enhance targeting to hypoxic regions due to the inherent properties of the 2-nitroimidazole group. |

| HPI-3 | 4-nitrophenyl ether | Explores a different linker chemistry to modulate the rate of drug release post-reduction. |

The evaluation of these hypothetical prodrugs would involve a series of in vitro assays to determine their stability, activation, and subsequent cytotoxicity.

Table 2: Illustrative In Vitro Evaluation Data for Hypothetical Prodrugs

| Prodrug ID | Stability in Human Plasma (t½, hours) | Activation by Nitroreductase (Relative Rate) | Cytotoxicity (IC₅₀, µM) - Normoxia | Cytotoxicity (IC₅₀, µM) - Hypoxia |

| HPI-1 | > 48 | 1.0 | > 100 | 5.2 |

| HPI-2 | > 48 | 1.5 | > 100 | 2.8 |

| HPI-3 | 36 | 0.8 | > 100 | 8.1 |

The data in Table 2 illustrates the desired characteristics of a successful hypoxia-activated prodrug. High stability in plasma is crucial to ensure the prodrug reaches the target tissue intact. A significant difference in cytotoxicity between normoxic and hypoxic conditions would indicate selective activation and a favorable therapeutic window. In this hypothetical scenario, HPI-2 shows the most promising profile with rapid activation and potent cytotoxicity under hypoxic conditions.

Further research would focus on optimizing the linker between the promoiety and the active drug to fine-tune the release kinetics. The ultimate goal is to develop a prodrug that is highly stable in circulation, efficiently activated at the target site, and releases the active halogenated imidazole to exert its therapeutic effect with minimal off-target toxicity.

Absence of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases for analytical data on the compound this compound, it has been determined that there is a lack of publicly available experimental data for its advanced characterization. Despite targeted searches for spectroscopic, crystallographic, and chromatographic information, no specific research findings, detailed data, or data tables for this particular compound could be located.

The investigation sought to find specific experimental results pertaining to the advanced analytical methodologies outlined for the characterization of this compound. This included a thorough search for data related to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra or associated chemical shift data for this compound were found.

Infrared (IR) and Raman Spectroscopy: The search did not yield any specific IR or Raman spectra, which would provide information on the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS, LC-MS): No mass spectral data, which is crucial for determining the compound's molecular weight and fragmentation pattern, could be identified.

X-ray Crystallography: There were no findings of single-crystal X-ray diffraction studies, which would be necessary to determine the precise solid-state molecular conformation and crystal structure.

Chromatographic Techniques (HPLC, UPLC): No published methods or results for the purity assessment or quantitative analysis of this compound using HPLC or UPLC were discovered.

While information exists for structurally similar compounds, such as other halogenated or methylated imidazoles, these data are not applicable to the specific molecular structure of this compound. The unique substitution pattern of this compound would result in distinct analytical data.

Consequently, due to the absence of detailed research findings and numerical data in the public domain, it is not possible to provide an article with the requested in-depth analytical characterization, including data tables, for this compound at this time. The compound may be a novel or less-studied substance for which analytical data has not yet been published or made publicly accessible.

Advanced Analytical Methodologies for Characterization of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This method is employed to quantitatively determine the percentage of specific elements within a compound. For a halogen-rich heterocyclic compound such as 2-bromo-4,5-dichloro-1-methyl-1H-imidazole, elemental analysis serves as a critical checkpoint to confirm its empirical formula and assess its purity. The technique relies on the combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion products.

The theoretical elemental composition of this compound is calculated based on its chemical formula, C₄H₃BrCl₂N₂, and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Chlorine: 35.453 u, Nitrogen: 14.007 u). These theoretical values provide a benchmark against which experimentally obtained data can be compared to verify the synthesis of the target compound.

A comprehensive literature review did not yield specific experimental elemental analysis data for this compound. However, the expected theoretical percentages for each element have been calculated to provide a reference for compositional verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 20.90 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.32 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.76 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.85 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.19 |

| Total | 229.892 | 100.00 |

In a typical experimental workflow, the synthesized this compound would be subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively. The halogen content (bromine and chlorine) would be determined through methods such as ion chromatography or titration after combustion and absorption in a suitable solution. The experimentally determined percentages should ideally align with the theoretical values presented in Table 1, with minor deviations being acceptable within the instrumental error margins. Significant discrepancies between the experimental and theoretical values would indicate the presence of impurities, residual solvents, or an incorrect molecular structure, necessitating further purification and characterization.

Environmental Fate and Degradation Research of 2 Bromo 4,5 Dichloro 1 Methyl 1h Imidazole

Photodegradation Pathways and Mechanisms

No studies were identified that investigate the degradation of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole upon exposure to sunlight. Research into its direct or indirect photolysis in atmospheric, aquatic, or soil environments is required to understand its persistence under various light conditions.

Hydrolytic Stability and Transformation Products

The stability of this compound in water and its potential to undergo hydrolysis at different pH levels have not been documented. Research in this area would be necessary to identify any transformation products that may form and to assess their own environmental significance.

Research into Environmental Mobility and Persistence (Theoretical/Modeling)

While theoretical models and Quantitative Structure-Activity Relationships (QSARs) can be used to estimate the environmental mobility and persistence of chemicals, specific modeling studies for this compound were not found. nih.gov Such research would be valuable for predicting its potential to leach into groundwater or persist in the environment in the absence of experimental data.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 2-bromo-4,5-dichloro-1-methyl-1H-imidazole and its analogs. Traditional synthetic routes for halogenated imidazoles can sometimes be lengthy and may generate significant waste. To address these challenges, researchers are exploring innovative synthetic strategies.

One promising area is the application of green chemistry principles . This includes the use of less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy. For instance, novel catalytic systems could enable more selective and direct halogenation and methylation of the imidazole (B134444) ring, reducing the number of steps and the formation of unwanted byproducts.

Another emerging trend is the adoption of flow chemistry . Continuous flow reactors offer several advantages over traditional batch synthesis, including better control over reaction parameters, enhanced safety, and the potential for easier scale-up. Developing a continuous flow synthesis for this compound could lead to a more streamlined and cost-effective manufacturing process. Furthermore, research into microwave-assisted synthesis for imidazole derivatives has shown the potential to significantly reduce reaction times and improve yields.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of imidazole derivatives. By employing computational design and predictive modeling, researchers can gain deep insights into the structure-property relationships of compounds like this compound without the need for extensive empirical experimentation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. These models correlate the structural or physicochemical properties of a series of compounds with their biological activities or physical properties. For this compound, QSAR studies could predict its potential biological targets and activities, guiding its evaluation in various therapeutic areas. Similarly, QSPR models could predict physical properties relevant to its application in materials science.

Molecular docking and molecular dynamics simulations can provide a detailed understanding of how this compound might interact with biological macromolecules, such as enzymes or receptors. This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity.

Exploration of Synergistic Effects with Other Chemical Entities

The potential for this compound to exhibit synergistic effects when combined with other chemical entities is a compelling area for future investigation. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to more effective therapeutic strategies and the development of novel combination products.

For instance, in the context of antimicrobial research, imidazole derivatives have been shown to have enhanced antifungal activity when combined with other agents. A study on the synergistic association of imidazole derivatives with a surface-active agent demonstrated a significant increase in their inhibitory activity against Candida species. This suggests that this compound could be investigated in combination with other antifungals or permeability enhancers to potentially overcome drug resistance or reduce required dosages.

Future research could systematically screen for synergistic interactions between this compound and a wide range of other active compounds, including antibiotics, anticancer drugs, and pesticides, to uncover novel and more potent formulations.

Integration into Multi-Functional Systems for Advanced Applications

The unique electronic and structural features of the imidazole ring make it an attractive building block for the development of multi-functional systems and advanced materials. Future research is expected to explore the integration of this compound into such systems to harness its specific properties.

Furthermore, the incorporation of halogenated imidazoles into polymers or other materials could impart desirable properties such as flame retardancy, thermal stability, or specific optical and electronic characteristics. Research in this area could lead to the development of new functional materials for a variety of applications, from electronics to coatings.

Interdisciplinary Research with Emerging Scientific Fields

The future of research on this compound will likely be characterized by increasing collaboration across different scientific disciplines. The versatile nature of the imidazole scaffold opens up opportunities for its application in a variety of emerging fields.

In the realm of chemical biology , this compound could be used as a molecular probe to study biological processes or as a starting point for the development of new therapeutic agents. Its interactions with biological targets could be elucidated using advanced techniques from molecular and cellular biology.

The intersection of materials science and nanotechnology also presents exciting possibilities. Halogenated organic compounds can have interesting self-assembly properties and can be used as building blocks for the construction of novel nanomaterials with unique electronic or optical properties.

As our understanding of the fundamental properties of this compound grows, so too will the opportunities for its application in unforeseen areas of science and technology, driven by interdisciplinary collaboration and innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.